dodeca-4,8-diene
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Overview
Description
Dodeca-4,8-diene is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 8th positions of a twelve-carbon chain. This compound is part of the alkylamide family, known for their bioactive properties and presence in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-4,8-diene typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed in the hydrogenation or dehydrogenation steps to control the formation of the double bonds at specific positions .
Chemical Reactions Analysis
Types of Reactions
Dodeca-4,8-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Hydrocarbons: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Dodeca-4,8-diene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dodeca-4,8-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . Additionally, it may interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide
- Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide
- Undeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide
Uniqueness
Dodeca-4,8-diene is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
24373-92-0 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodeca-4,8-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
LOSVNBNMFDTZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC=CCCC |
Origin of Product |
United States |
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